molecular formula C20H24N2O3 B269278 N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

Cat. No. B269278
M. Wt: 340.4 g/mol
InChI Key: JTYSTZPZPGXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide, also known as Boc-phenylalanine ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide is based on its ability to interact with specific enzymes and proteins. The compound contains a Boc-protected amino acid residue, which can be cleaved by proteases to produce fragments that can be analyzed. Additionally, the compound can bind to specific proteins and enzymes, which can be used to study the binding properties of these molecules.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide does not have any known biochemical or physiological effects in vivo. However, it has been shown to be a useful tool for studying the mechanism of action of various enzymes and proteins in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide in lab experiments include its high purity and well-established synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the limitations of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide. One potential application is the development of new protease substrates and ligands based on the structure of the compound. Additionally, the compound could be used as a tool for studying the binding properties of specific enzymes and proteins in more detail. Finally, the synthesis method of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide could be further optimized to increase yields and reduce costs.

Synthesis Methods

The synthesis method of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide involves the reaction of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamideanine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide with high purity.

Scientific Research Applications

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide has been widely used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. Specifically, it has been used as a substrate for proteases such as trypsin and chymotrypsin, which cleave the compound at specific sites to produce fragments that can be analyzed using mass spectrometry. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide has been used as a ligand for studying the binding properties of various proteins and enzymes.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-tert-butyl-4-[(4-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-5-25-17-12-8-14(9-13-17)18(23)21-16-10-6-15(7-11-16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

JTYSTZPZPGXWID-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Origin of Product

United States

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